molecular formula C17H26N2O B11951231 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea CAS No. 200058-74-8

1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea

Cat. No.: B11951231
CAS No.: 200058-74-8
M. Wt: 274.4 g/mol
InChI Key: XTMBPMXXWSROEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea typically involves the reaction of cyclohexyl isocyanate with 2-ethyl-6-methylphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be applied to its production.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study its interactions with biological molecules, such as proteins and enzymes, to understand its potential biological activity.

    Medicine: Although not widely used in clinical settings, it serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: Its unique structure makes it a valuable intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea is not well-documented. like other urea derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea can be compared with other urea derivatives, such as:

The presence of both ethyl and methyl groups in this compound makes it unique, potentially enhancing its hydrophobicity and interaction with biological targets.

Properties

CAS No.

200058-74-8

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

1-cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea

InChI

InChI=1S/C17H26N2O/c1-4-14-10-8-9-13(2)16(14)18-17(20)19(3)15-11-6-5-7-12-15/h8-10,15H,4-7,11-12H2,1-3H3,(H,18,20)

InChI Key

XTMBPMXXWSROEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N(C)C2CCCCC2)C

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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